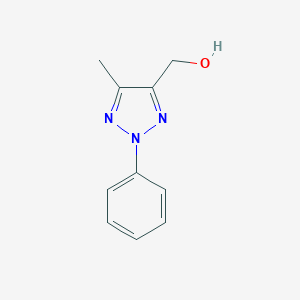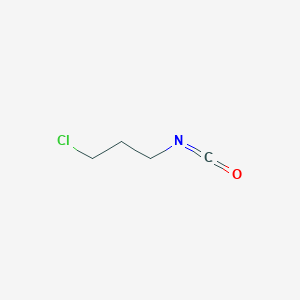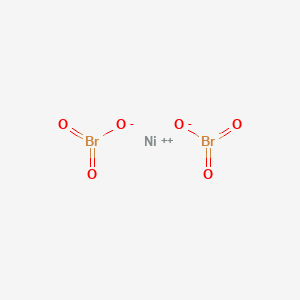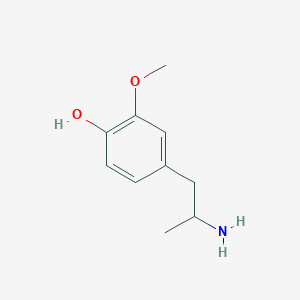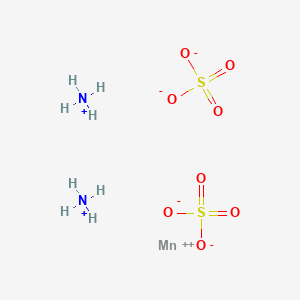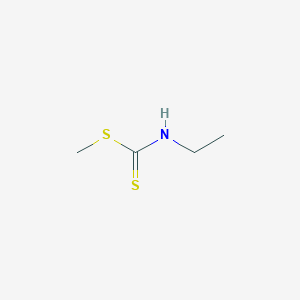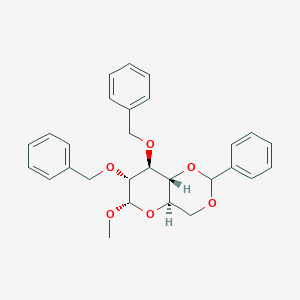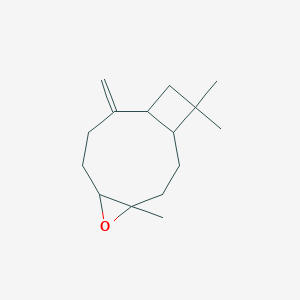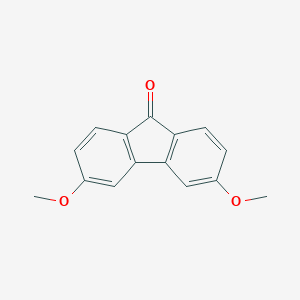
3,6-Dimethoxyfluoren-9-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-Dimethoxyfluoren-9-one, also known as DMFO, is a synthetic compound that belongs to the class of fluorenone derivatives. It has gained significant attention in the field of scientific research due to its unique chemical structure and potential applications in various fields.
Mécanisme D'action
3,6-Dimethoxyfluoren-9-one exerts its biological effects through the inhibition of key enzymes and proteins involved in various cellular processes. For instance, this compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a crucial role in the degradation of acetylcholine in the brain. This inhibition leads to an increase in the levels of acetylcholine, which is a neurotransmitter that is essential for cognitive function. This compound has also been shown to inhibit the activity of monoamine oxidase, an enzyme that is involved in the breakdown of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine. This inhibition leads to an increase in the levels of these neurotransmitters, which are known to play a crucial role in mood regulation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including anti-inflammatory, antioxidant, and neuroprotective effects. This compound has been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are known to play a crucial role in the development of various inflammatory diseases. This compound has also been shown to exhibit potent antioxidant activity, which protects cells from oxidative damage caused by reactive oxygen species (ROS). Additionally, this compound has been shown to have neuroprotective effects, which may be beneficial in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
3,6-Dimethoxyfluoren-9-one has several advantages as a research tool, including its high purity, stability, and ease of synthesis. Additionally, this compound has been shown to be highly selective in its biological activity, which makes it a valuable tool for studying specific cellular processes. However, there are also some limitations associated with the use of this compound in lab experiments. For instance, this compound has limited solubility in aqueous solutions, which can make it difficult to use in certain assays. Additionally, this compound has been shown to have some cytotoxic effects at high concentrations, which can limit its use in certain cell-based assays.
Orientations Futures
There are several future directions for research on 3,6-Dimethoxyfluoren-9-one, including the development of novel derivatives with improved biological activity and the investigation of its potential applications in other fields such as organic photovoltaics and catalysis. Additionally, further studies are needed to elucidate the precise mechanism of action of this compound and its potential therapeutic applications in various diseases. Finally, the development of more efficient and selective synthesis methods for this compound could lead to its wider use in various scientific research fields.
Applications De Recherche Scientifique
3,6-Dimethoxyfluoren-9-one has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic electronics. In medicinal chemistry, this compound has shown promising results in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. In material science, this compound has been used as a building block for the synthesis of novel organic materials with unique optical and electronic properties. In organic electronics, this compound has been utilized as a key component in the fabrication of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Propriétés
| 13235-07-9 | |
Formule moléculaire |
C15H12O3 |
Poids moléculaire |
240.25 g/mol |
Nom IUPAC |
3,6-dimethoxyfluoren-9-one |
InChI |
InChI=1S/C15H12O3/c1-17-9-3-5-11-13(7-9)14-8-10(18-2)4-6-12(14)15(11)16/h3-8H,1-2H3 |
Clé InChI |
UJNAXQMROWKSIE-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)C(=O)C3=C2C=C(C=C3)OC |
SMILES canonique |
COC1=CC2=C(C=C1)C(=O)C3=C2C=C(C=C3)OC |
| 13235-07-9 | |
Synonymes |
3,6-Dimethoxy-9H-fluoren-9-one |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
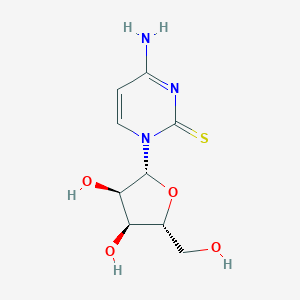
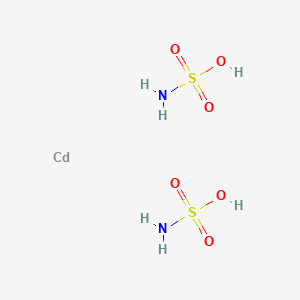
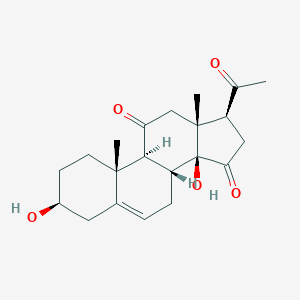
![Octadecanamide, N-[3-(dimethylamino)propyl]-, monoacetate](/img/structure/B84408.png)
